

# Comparative Analysis of Fluorinated Benzoic Acid-Derived Amides as Anticancer Agents

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## Compound of Interest

Compound Name: 3,5-Difluoro-2-methoxybenzoic acid

Cat. No.: B1341766

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A detailed guide on the synthesis, biological efficacy, and mechanism of action of novel flavonoid-based amide derivatives, offering insights for researchers and drug development professionals.

This guide provides a comprehensive comparison of a series of novel flavonoid-based amide derivatives, which, while not directly synthesized from **3,5-Difluoro-2-methoxybenzoic acid**, are inspired by the structural motifs of biologically active flavonoids and incorporate fluorinated phenyl moieties. The data presented here is based on a study that synthesized and evaluated these compounds for their anticancer activity, particularly against triple-negative breast cancer (TNBC). The objective of this guide is to present the biological efficacy of these compounds, supported by detailed experimental data and protocols, to aid in the ongoing research and development of new therapeutic agents.

## Quantitative Data Summary

The antiproliferative activity of the synthesized flavonoid-based amide derivatives was evaluated against a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values, providing a clear comparison of the efficacy of each compound.

Compound ID	R Group	IC <sub>50</sub> (μM) vs. MDA-MB- 231[1]	IC <sub>50</sub> (μM) vs. MCF- 7[1]	IC <sub>50</sub> (μM) vs. HCC193 7[1]	IC <sub>50</sub> (μM) vs. A549[1]	IC <sub>50</sub> (μM) vs. HepG2[ 1]	IC <sub>50</sub> (μM) vs. GTL- 16[1]
7t	6-chloro- 3-pyridyl	1.76 ± 0.91	>50	2.75 ± 0.63	4.85 ± 0.89	3.51 ± 0.62	4.13 ± 0.77
7u	3,5- difluorop henyl	2.49 ± 0.44	>50	3.12 ± 0.55	5.12 ± 0.93	4.28 ± 0.78	4.99 ± 0.81
7m	3- fluorophe nyl	2.51 ± 0.93	>50	4.23 ± 0.78	6.34 ± 1.12	5.87 ± 1.03	6.01 ± 1.21
5-Fu (Control)	-	7.75 ± 0.82	-	-	-	-	-

Note: The data presented is from a single study and should be interpreted within the context of the described experimental conditions. 5-Fluorouracil (5-Fu) was used as a positive control.

## Experimental Protocols

### General Synthetic Procedure for Flavonoid-Based Amide Derivatives (7a-7z)

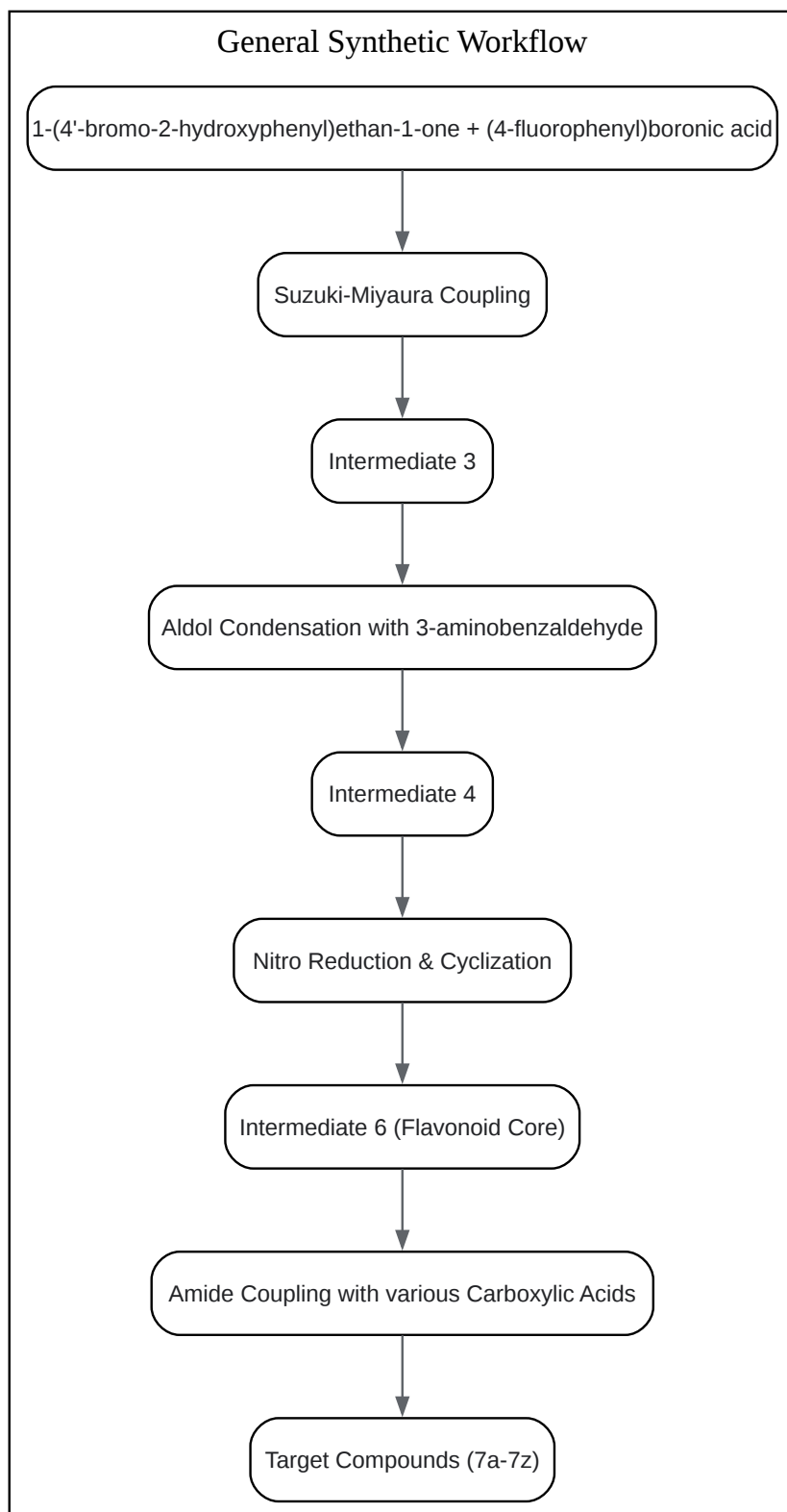
The synthesis of the target flavonoid-based amide derivatives was accomplished through a multi-step process, as outlined in the workflow diagram below. The key steps include a Suzuki-Miyaura coupling reaction, an aldol condensation, reduction of a nitro group, and a subsequent cyclization to form the flavonoid core, followed by the final amide coupling.[1]

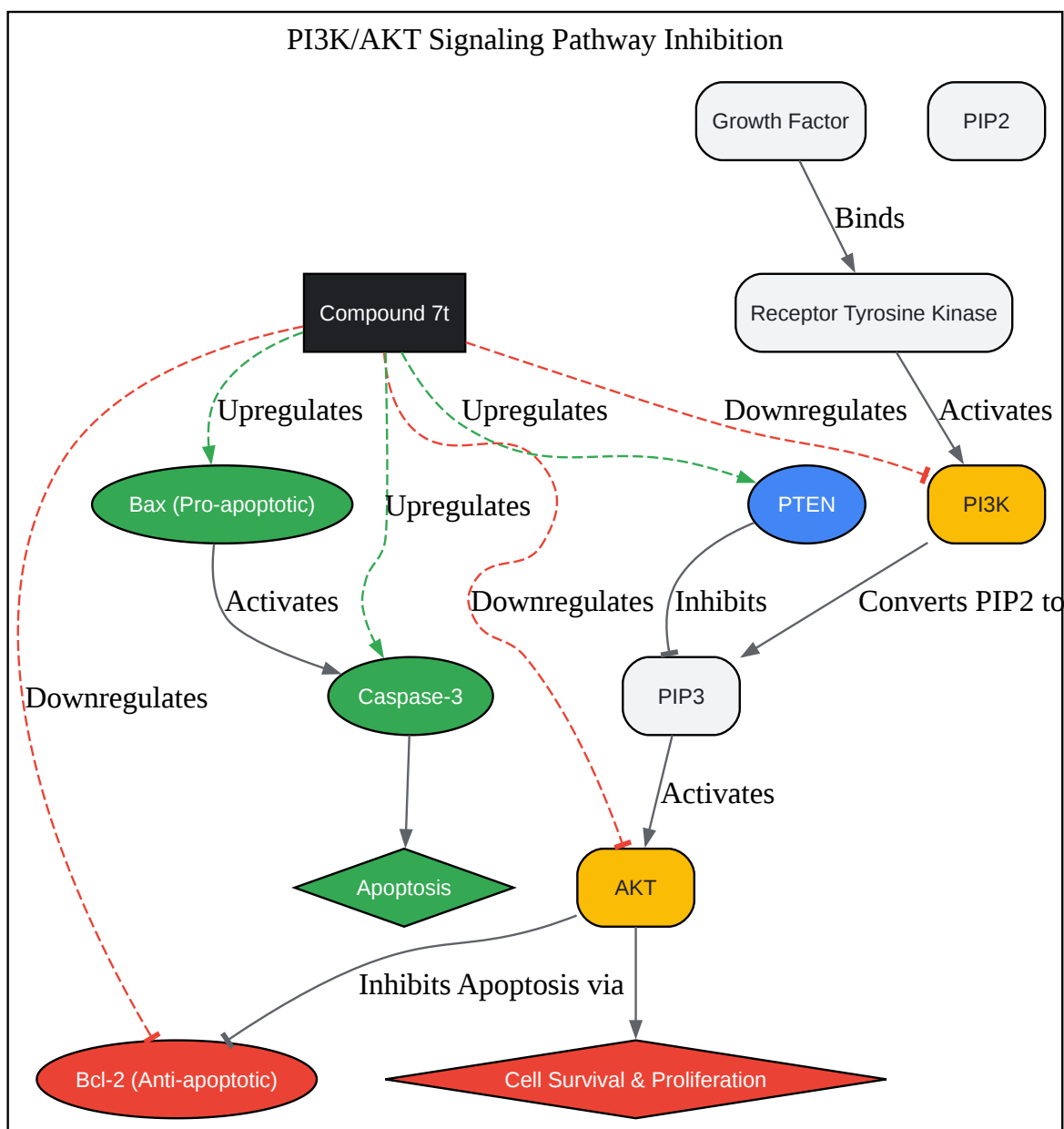
Step 1: Suzuki-Miyaura Coupling 1-(4'-bromo-2-hydroxyphenyl)ethan-1-one and (4-fluorophenyl)boronic acid were reacted to yield the intermediate compound 3.[1]

Step 2: Aldol Condensation Intermediate 3 was reacted with 3-aminobenzaldehyde in the presence of K<sub>2</sub>CO<sub>3</sub> in methanol to afford compound 4.[1]

Step 3: Reduction and Cyclization The nitro group in intermediate 4 was reduced using  $\text{SnCl}_2$ , followed by cyclization with  $\text{H}_2\text{O}_2$  and  $\text{NaOH}$  in methanol to obtain intermediate 6.[\[1\]](#)

Step 4: Amide Formation The final target compounds (7a-7z) were synthesized by coupling intermediate 6 with various carboxylic acids.





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## References

- 1. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]
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